3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)pyridine
Description
3-Chloro-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (CAS: 1355066-49-7) is a pyridine derivative substituted at the 3-position with chlorine and the 2-position with a tetrahydro-2H-pyran-4-yloxy group. Its molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 213.67 g/mol .
Properties
IUPAC Name |
3-chloro-2-(oxan-4-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-2-1-5-12-10(9)14-8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMIHIRRCHTDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)pyridine typically involves the reaction of 3-chloropyridine with tetrahydro-2H-pyran-4-ol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution to attach the tetrahydro-2H-pyran-4-yloxy group to the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The tetrahydro-2H-pyran-4-yloxy group can be hydrolyzed to yield the corresponding alcohol and pyridine derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for further functionalization, making it valuable in developing new chemical entities for various applications.
Biological Studies
In biological research, 3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)pyridine is utilized to study enzyme interactions and as a potential ligand in biochemical assays. Its ability to interact with biological targets makes it a candidate for investigating mechanisms of action in enzymatic processes .
Pharmaceutical Development
Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient. The compound's structure may contribute to the development of new drugs, particularly those targeting specific biological pathways or diseases .
Material Science
In material science, this compound can be employed in the development of new materials. It serves as a building block for synthesizing agrochemicals and other industrial products, highlighting its versatility beyond traditional chemical applications .
Case Study 1: Enzyme Interaction Studies
A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that the compound could act as an inhibitor, providing insights into its potential therapeutic applications.
Case Study 2: Synthesis of Novel Compounds
Researchers utilized this compound as an intermediate to synthesize novel pyridine derivatives with enhanced biological activity. The modifications led to compounds with improved efficacy against targeted diseases, demonstrating the importance of this compound in drug discovery .
Mechanism of Action
The mechanism of action of 3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)pyridine involves its interaction with specific molecular targets. The chlorine and tetrahydro-2H-pyran-4-yloxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)pyridine is an organic compound characterized by its unique molecular structure, which includes a chlorine atom at the 3-position of a pyridine ring and a tetrahydro-2H-pyran-4-yloxy group at the 2-position. Its molecular formula is C10H12ClNO2, and it has garnered attention for its biological activity and potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The chlorine atom and the tetrahydro-2H-pyran moiety can participate in multiple chemical interactions, influencing enzyme activities and biological pathways. This compound's ability to act as a ligand in biochemical assays makes it a valuable tool for studying enzyme interactions and potential therapeutic applications.
Anticancer Potential
Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, studies on quinazoline derivatives have shown significant inhibitory activity against various cancer cell lines, suggesting that modifications to the pyridine scaffold could enhance anticancer efficacy. The structure-activity relationship (SAR) studies reveal that specific substitutions can improve binding affinity to target proteins, such as tyrosine kinases involved in cancer progression .
Comparative Biological Activity
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Potential anticancer and antileishmanial | TBD | TBD |
| Quinazoline Derivative A | Strong cytotoxicity against HepG2 | 5–10 | EGFR |
| Quinazoline Derivative B | Inhibition against resistant cells | 10.2–16.1 | EGFR |
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various quinazoline derivatives, observing their effects on cancer cell lines. The research highlighted how structural modifications could lead to improved potency against targets like EGFR (Epidermal Growth Factor Receptor), which is critical in many cancers. The IC50 values ranged from low nanomolar to micromolar concentrations, indicating strong potential for drug development .
Investigation into Antileishmanial Compounds
In another study focused on antileishmanial activity, researchers synthesized several tetrahydropyran derivatives and assessed their efficacy against Leishmania donovani. The findings suggested that these compounds could be promising candidates for further development into therapeutic agents against leishmaniasis, emphasizing the need for additional research into their mechanisms of action .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
